molecular formula C17H26N2O2S B6084090 [2-(Cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone

[2-(Cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone

Cat. No.: B6084090
M. Wt: 322.5 g/mol
InChI Key: KGMVZKWJTCJPOK-UHFFFAOYSA-N
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Description

[2-(Cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a cyclohexylmethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction using cyclohexylmethyl chloride and a suitable base.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and morpholine derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its morpholine and thiazole moieties.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structure suggests possible applications in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(Cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic natural substrates, while the thiazole ring can engage in π-π interactions with aromatic residues in proteins. This dual interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
  • This compound

Uniqueness

Compared to other morpholine derivatives, this compound is unique due to the presence of both a cyclohexylmethyl group and a thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity.

Properties

IUPAC Name

[2-(cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-12-16(22-13(2)18-12)17(20)19-8-9-21-15(11-19)10-14-6-4-3-5-7-14/h14-15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMVZKWJTCJPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCOC(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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